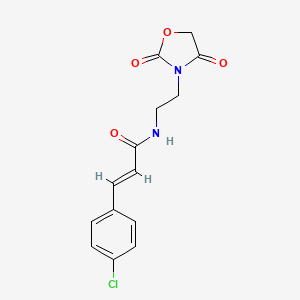
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide, also known as CPOEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOEA belongs to the class of acrylamide derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Herbicidal Activity : Wang et al. (2004) synthesized a series of compounds similar to the specified chemical, exhibiting herbicidal activities. These compounds, including variations of 2-cyanoacrylates with chlorothiazolyl groups, demonstrated effective inhibition of PSII electron transport, a critical pathway in plant photosynthesis. Such compounds are a novel class of herbicides comparable to existing analogues with chlorophenyl groups (Wang, Li, Li, & Huang, 2004).
Polymer Chemistry and Applications : A study by Wang et al. (2007) involved the synthesis of a copolymer incorporating a chlorophenyl acrylamide structure. This copolymer displayed remarkable fluorescence properties and sensitivity to pH and metal ions, which could be useful in developing smart hydrogels for controlled drug release (Wang, Liu, Chen, Liang, Chen, & Jin, 2007).
Graft Polymerization : Hong et al. (2009) explored graft polymerization of acrylamide on cellulose using benzophenone as a photo-initiator. This process led to successful grafting of polyacrylamide on cotton fabrics, which could be useful in creating materials with antibacterial properties, highlighting potential applications in medical textiles (Hong, Liu, & Sun, 2009).
Biologically Active Polymers : Tai et al. (2002) reported the synthesis of a copolymer using acrylamide and a fungicidal agent, highlighting the potential for creating controlled-release formulations in agriculture (Tai, Liu, Yongjia, & Si, 2002).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers incorporating a chlorophenyl acrylamide structure for corrosion inhibition in mild steel. This highlights its application in materials science, particularly in protecting metals against corrosive environments (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c15-11-4-1-10(2-5-11)3-6-12(18)16-7-8-17-13(19)9-21-14(17)20/h1-6H,7-9H2,(H,16,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDUUSPZTGZTSW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2777166.png)
![5-bromo-2-chloro-N-[(2,3-dimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2777168.png)
![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)
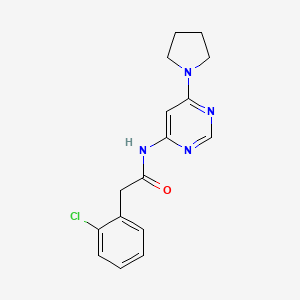

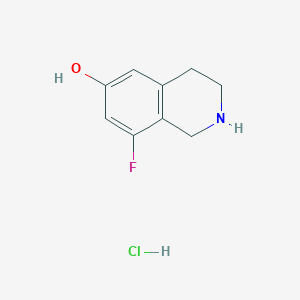
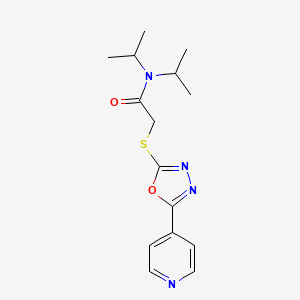
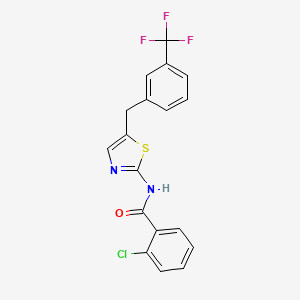
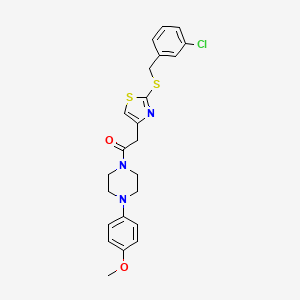
![3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2777179.png)
![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)
![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)